molecular formula C10H7ClFNO B13936072 2-Chloro-5-(4-fluorophenyl)-4-methyl-1,3-oxazole

2-Chloro-5-(4-fluorophenyl)-4-methyl-1,3-oxazole

Katalognummer: B13936072
Molekulargewicht: 211.62 g/mol
InChI-Schlüssel: XQQUDHOTETWWFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(4-fluorophenyl)-4-methyl-1,3-oxazole is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a chloro group, a fluorophenyl group, and a methyl group attached to an oxazole ring, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-fluorophenyl)-4-methyl-1,3-oxazole typically involves the reaction of 4-chloroaniline with 4-fluorobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(4-fluorophenyl)-4-methyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(4-fluorophenyl)-4-methyl-1,3-oxazole has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(4-fluorophenyl)-4-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-5-iodophenyl-4-fluorophenylmethanone
  • 2-Chloro-5-fluorophenyl-4-iodophenylmethanone
  • 2-Chloro-5-iodophenyl-4-ethoxyphenylmethanone

Uniqueness

2-Chloro-5-(4-fluorophenyl)-4-methyl-1,3-oxazole stands out due to its unique combination of chloro, fluorophenyl, and methyl groups attached to an oxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H7ClFNO

Molekulargewicht

211.62 g/mol

IUPAC-Name

2-chloro-5-(4-fluorophenyl)-4-methyl-1,3-oxazole

InChI

InChI=1S/C10H7ClFNO/c1-6-9(14-10(11)13-6)7-2-4-8(12)5-3-7/h2-5H,1H3

InChI-Schlüssel

XQQUDHOTETWWFM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC(=N1)Cl)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.